2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol
Description
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-amino-3-(1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H10N2OS/c7-5(3-9)1-6-2-8-4-10-6/h2,4-5,9H,1,3,7H2 |
InChI Key |
FRIMRCTZPRCLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CC(CO)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
| Reaction Conditions | Method 1 | Method 2 |
|---|---|---|
| Solvent | Inert solvents like dichloromethane or tetrahydrofuran | Similar to Method 1, with options for water or organic solvents |
| Temperature | Room temperature to 50°C | Room temperature to 80°C |
| Catalyst/Reagent | Optional use of acid catalysts like hydrochloric acid | Use of reducing agents for aldehyde formation |
Industrial Production Methods
Industrial production of 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol involves scaling up the laboratory methods while optimizing reaction conditions for higher yield and purity. Key considerations include:
- Large-Scale Reactions: Continuous flow reactors can enhance efficiency by allowing precise control over temperature and reaction time.
- Purification Techniques: Recrystallization and chromatography are commonly used to achieve high purity.
Mechanism of Action and Biological Significance
The biological activity of 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol is influenced by its ability to form hydrogen bonds through its amino and hydroxyl groups, as well as π-π interactions via the thiazole ring. These interactions can affect enzyme activity and receptor binding, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol | C₆H₁₀N₂OS | Different substitution pattern on the propanol backbone |
| (1S,2R)-1-Amino-1-(1,3-Thiazol-2-Yl)Propan-2-Ol | C₆H₁₀N₂OS | Contains different stereochemistry affecting activity |
| 2-Amino-thiazole | C₄H₅N₃S | Known for antimicrobial properties |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Molecular Weight: The target compound (estimated via analogs): ~158–172 g/mol . 2-Amino-3-(thiazol-5-yl)propanoic acid: 172.20 g/mol (due to carboxylic acid group) . 3-(1,3-Thiazol-5-yl)propan-1-ol: 143.21 g/mol (simpler structure) .
- Polarity: The amino alcohol (target) exhibits moderate polarity, while the carboxylic acid analog (1343718-84-2) is more polar due to the ionizable -COOH group .
Biological Activity
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol, also known as a thiazole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazole ring, which is known for contributing to various pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
The molecular formula of 2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol is . The compound features a thiazole ring that is crucial for its biological interactions. The structural formula can be represented as follows:
- SMILES : C1=C(SC=N1)CC(CO)N
- InChIKey : FRIMRCTZPRCLMW-UHFFFAOYSA-N
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 159.05867 | 131.8 |
| [M+Na]+ | 181.04061 | 140.5 |
| [M+NH4]+ | 176.08521 | 139.9 |
| [M+K]+ | 197.01455 | 135.9 |
| [M-H]- | 157.04411 | 132.5 |
| [M+Na-2H]- | 179.02606 | 135.8 |
| [M]+ | 158.05084 | 133.3 |
| [M]- | 158.05194 | 133.3 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various thiazole compounds against Gram-positive and Gram-negative bacteria. Results showed that compounds with a similar structure to 2-amino-3-(1,3-thiazol-5-yl)propan-1-ol demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.
Antioxidant Properties
The antioxidant activity of thiazole derivatives has also been documented in several studies. For instance, compounds related to our target have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Case Studies
- Case Study on Antibacterial Activity : A comparative study analyzed the efficacy of various thiazole derivatives, including our compound, against a panel of bacterial strains. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for drug development.
- Case Study on Cytotoxicity : In vitro studies assessed the cytotoxic effects of thiazole derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in specific cancer cells, suggesting their potential role in cancer therapy.
The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in metabolic pathways. The presence of the amino group enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
